molecular formula C6H12O2 B077878 Dimethyldioxane CAS No. 15176-21-3

Dimethyldioxane

Cat. No.: B077878
CAS No.: 15176-21-3
M. Wt: 116.16 g/mol
InChI Key: AWBIJARKDOFDAN-UHFFFAOYSA-N
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Description

Dimethyldioxane is an organic compound with the molecular formula C₆H₁₂O₂. It is a dioxane derivative, characterized by the presence of two methyl groups attached to the dioxane ring. This compound is known for its applications in various chemical processes and its role as a solvent and reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyldioxane can be synthesized through the reaction of isobutylene with formaldehyde in an aqueous medium. This reaction is typically carried out at temperatures ranging from 90°C to 115°C in the presence of an acidic catalyst, such as diluted sulfuric acid . The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the recovery and recycling of the solvent mixture, which often contains isopropyl alcohol and this compound . The contact gas from the reactor is condensed, and the this compound is separated by rectification.

Chemical Reactions Analysis

Types of Reactions: Dimethyldioxane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding epoxides.

    Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents under specific conditions.

    Substitution: this compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Major Products Formed:

    Epoxides: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Substituted Dioxanes: Formed through substitution reactions.

Scientific Research Applications

Dimethyldioxane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimethyldioxane primarily involves its role as a solvent and reagent in chemical reactions. In oxidation reactions, this compound acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .

Comparison with Similar Compounds

Dimethyldioxane can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its specific structure, which imparts distinct reactivity and solubility properties, making it suitable for specialized applications in organic synthesis and industrial processes.

Properties

IUPAC Name

2,5-dimethyl-1,4-dioxane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBIJARKDOFDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CO1)C
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Record name DIMETHYLDIOXANES
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DSSTOX Substance ID

DTXSID90927939
Record name 2,5-Dimethyl-1,4-dioxane
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Molecular Weight

116.16 g/mol
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Physical Description

Dimethyldioxanes appears as a water-white liquid. Less dense than water. Vapors are heavier than air. May severely irritate skin and eyes.
Record name DIMETHYLDIOXANES
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Flash Point

75 °F (NFPA, 2010)
Record name DIMETHYLDIOXANES
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CAS No.

25136-55-4, 15176-21-3, 1331-15-3
Record name DIMETHYLDIOXANES
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Record name 1,4-Dioxane, 2,5-dimethyl-
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Record name 2,5-Dimethyl-1,4-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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